(S)-2-Aminobutan-1-ol: A Comprehensive Technical Guide
(S)-2-Aminobutan-1-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-aminobutan-1-ol, a chiral amino alcohol, is a critical building block in modern organic and medicinal chemistry. Its stereospecific nature makes it an invaluable intermediate in the asymmetric synthesis of complex molecules, most notably in the production of pharmaceuticals. This technical guide provides an in-depth overview of the physical and chemical properties of (S)-2-aminobutan-1-ol, detailed experimental protocols for property determination, and insights into its significant applications, particularly in drug development.
Core Physical and Chemical Properties
(S)-2-aminobutan-1-ol is a clear, colorless to slightly yellow viscous liquid at room temperature.[1][2] Its bifunctional nature, possessing both an amine and a hydroxyl group, dictates its chemical reactivity and physical characteristics.
Physical Properties
The key physical constants of (S)-2-aminobutan-1-ol are summarized in the table below, providing a consolidated reference for laboratory applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁NO | |
| Molecular Weight | 89.14 g/mol | |
| Appearance | Clear colorless to slightly yellowish viscous liquid | [1] |
| Boiling Point | 172-174 °C | |
| Melting Point | -2 °C (for the racemic mixture) | [3] |
| Density | 0.944 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4521 | |
| Specific Optical Rotation ([α]20/D) | +8.5° to +11.5° (neat) | [1][2] |
| Flash Point | 95 °C (203 °F) - closed cup | |
| Water Solubility | Completely miscible | [4] |
Chemical Identifiers
For unambiguous identification and data retrieval, the following chemical identifiers are provided.
| Identifier Type | Value | Reference(s) |
| CAS Number | 5856-62-2 | [2] |
| EC Number | 227-475-9 | |
| SMILES | CC--INVALID-LINK--CO | |
| InChI | 1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |
| InChI Key | JCBPETKZIGVZRE-BYPYZUCNSA-N |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties of (S)-2-aminobutan-1-ol.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Apparatus : Small test tube, capillary tube (sealed at one end), thermometer, heating apparatus (e.g., Thiele tube or aluminum block heater), and mineral oil (for bath).[5][6]
-
Procedure :
-
Place a small amount (approx. 0.5 mL) of (S)-2-aminobutan-1-ol into the small test tube.[5][6]
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heat the apparatus gently.[5] A stream of bubbles will be observed emerging from the capillary tube as trapped air and vapor escape.
-
Continue heating until a continuous and rapid stream of bubbles is observed, indicating the liquid is at its boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7]
-
Determination of Density
Density is calculated as the ratio of mass to volume.
-
Apparatus : Graduated cylinder (e.g., 10 mL), electronic balance.[8][9]
-
Procedure :
-
Measure and record the mass of a clean, dry graduated cylinder.[10]
-
Add a known volume (e.g., 5 mL) of (S)-2-aminobutan-1-ol to the graduated cylinder. Record the exact volume.[9]
-
Measure and record the combined mass of the graduated cylinder and the liquid.[10]
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume.[11] For improved accuracy, repeat the measurement several times and average the results.[9]
-
Determination of Specific Optical Rotation
Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light.
-
Apparatus : Polarimeter, polarimeter cell (tube, typically 1 dm), sodium D line light source (589 nm).[12]
-
Procedure :
-
Turn on the polarimeter and allow the lamp to warm up.[12]
-
Calibrate the instrument by filling the polarimeter cell with a blank solvent (if measuring a solution) and setting the reading to zero. For a "neat" measurement, this step is omitted, and the empty, clean cell is used for the zero reference.[13]
-
Carefully fill the polarimeter cell with neat (S)-2-aminobutan-1-ol, ensuring no air bubbles are present.[13]
-
Place the cell in the polarimeter and record the observed optical rotation (α) in degrees. Note the temperature.
-
The specific rotation [α] is calculated using the formula for neat liquids: [α] = α / (l * d) where:
-
α = observed rotation
-
l = path length of the cell in decimeters (dm)
-
d = density of the liquid in g/mL.[14]
-
-
Chemical Properties and Applications
(S)-2-aminobutan-1-ol is a stable, combustible liquid. It is a strong base and is corrosive, causing severe skin burns and eye damage. It is incompatible with strong oxidizing agents and acids.
Its primary utility stems from its chirality, making it a crucial intermediate for the synthesis of enantiomerically pure compounds.[4]
Role in Asymmetric Synthesis
As a chiral building block, (S)-2-aminobutan-1-ol is instrumental in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. This is particularly vital in pharmacology, as different enantiomers of a drug can have vastly different biological activities.[4]
Synthesis of (S,S)-Ethambutol
The most prominent application of (S)-2-aminobutan-1-ol is in the synthesis of the tuberculostatic drug (S,S)-ethambutol.[15][16] The (S,S)-enantiomer is significantly more potent than its other stereoisomers.[17] The synthesis involves a condensation reaction between two molecules of (S)-2-aminobutan-1-ol and one molecule of 1,2-dichloroethane.[15][18]
Caption: Workflow for the synthesis of (S,S)-Ethambutol.
Logical Relationships of Key Properties
The interplay between the structural features and the observable properties of (S)-2-aminobutan-1-ol is crucial for its application. The diagram below illustrates these relationships.
Caption: Logical map of (S)-2-aminobutan-1-ol's properties.
Safety and Handling
(S)-2-aminobutan-1-ol is classified as a corrosive and combustible liquid. It causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.[19] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from acids and strong oxidizing agents.
Conclusion
(S)-2-aminobutan-1-ol is a cornerstone chiral intermediate with well-defined physical and chemical properties. Its significance is most pronounced in the pharmaceutical industry, where its stereochemistry is leveraged for the synthesis of potent therapeutics like (S,S)-ethambutol. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in research and development.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 5856-62-2 CAS | (S)-(+)-2-AMINO-1-BUTANOL | Alcohols | Article No. 01041 [lobachemie.com]
- 3. chemeo.com [chemeo.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. homesciencetools.com [homesciencetools.com]
- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ethambutol synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
- 18. CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride - Google Patents [patents.google.com]
- 19. 1-Amino-2-butanol | C4H11NO | CID 26107 - PubChem [pubchem.ncbi.nlm.nih.gov]
